(2,2-Dimethoxyethyl)(2-methylpropyl)amine

Description

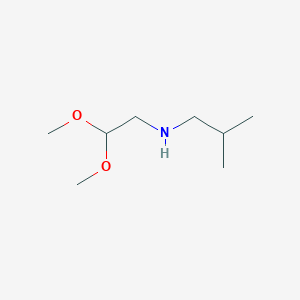

(2,2-Dimethoxyethyl)(2-methylpropyl)amine (CAS 1179210-15-1) is a secondary amine with the molecular formula C₈H₁₉NO₂ and a molecular weight of 161.24 g/mol . Its IUPAC name is N-(2,2-dimethoxyethyl)-2-methylpropan-1-amine, and its structure features a 2-methylpropyl (isobutyl) group attached to a nitrogen atom, which is further linked to a 2,2-dimethoxyethyl moiety. This compound is a liquid at room temperature and is typically stored at 4°C . It is marketed as a research chemical, though specific safety data remain unavailable .

The compound’s structure combines both aliphatic and ether functionalities, making it a candidate for applications in organic synthesis, particularly in the preparation of heterocyclic compounds or as a building block in pharmaceutical intermediates .

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-7(2)5-9-6-8(10-3)11-4/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPXEIBEGRZNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Approach via Multicomponent Reactions (Ugi-Type Synthesis)

a. Formation of Ugi-Intermediate

The synthesis begins with the formation of a key Ugi-type adduct, which involves the condensation of an amine, aldehyde or ketone, isocyanide, and a carboxylic acid or equivalent. For (2,2-Dimethoxyethyl)(2-methylpropyl)amine , a typical route involves:

- Selection of starting amines: An isobutylamine derivative or similar secondary amine to introduce the 2-methylpropyl group.

- Incorporation of the 2,2-dimethoxyethyl fragment: Achieved via reaction with formaldehyde derivatives or methylating agents to introduce the dimethoxyethyl moiety.

b. Specific Reaction Conditions

-

- Isobutylamine or a suitable secondary amine

- Formaldehyde or paraformaldehyde

- Isocyanide precursor (e.g., methyl isocyanide)

- Acid component (e.g., formic acid or trifluoroacetic acid)

-

- Mix the amine with formaldehyde in an appropriate solvent (e.g., methanol or ethanol).

- Add the isocyanide and acid under stirring at room temperature or mild heating.

- Allow the reaction to proceed until completion, monitored via TLC or NMR.

This yields a Ugi adduct bearing the dimethoxyethyl group attached to the nitrogen atom.

Post-Functionalization: Conversion to the Dimethoxyethylamine

a. Hydrolysis or Reduction of the Ugi Product

- The dimethoxyethyl moiety in the intermediate can be converted into the free amine through hydrolysis of the acetal group:

(2,2-Dimethoxyethyl) group + acid or aqueous conditions → (2-hydroxyethyl) group → further transformation

- Alternatively, methylation or reduction steps can be employed to modify the acetal or ether functionalities, depending on the desired final structure.

b. Deprotection and Purification

- The reaction mixture is typically concentrated under reduced pressure.

- Purification is achieved via column chromatography, often using a petroleum ether:ethyl acetate gradient (e.g., 1:1 ratio) to isolate the pure This compound .

Alternative Synthetic Strategies Based on Literature Data

a. Nucleophilic Substitution Approach

- Starting from 2,2-dimethoxyethyl chloride or bromide (prepared via chloromethylation or bromomethylation of suitable precursors), nucleophilic substitution with 2-methylpropylamine can directly afford the target compound.

(2,2-Dimethoxyethyl) halide + 2-methylpropylamine → this compound

- Reaction conditions involve:

- Solvent: Acetone or ethanol

- Base: Triethylamine or potassium carbonate

- Temperature: Reflux or room temperature, depending on reactivity

- An alternative involves reductive amination of 2,2-dimethoxyacetaldehyde with 2-methylpropylamine :

2,2-Dimethoxyacetaldehyde + 2-methylpropylamine + reducing agent (e.g., sodium cyanoborohydride) → this compound

- This method allows for selective formation of the secondary amine with controlled stereochemistry.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Multicomponent (Ugi) | Formaldehyde, amine, isocyanide | Acid, solvent | Room temp to mild heating | High diversity, one-pot synthesis | Requires purification of intermediates |

| Nucleophilic Substitution | 2,2-Dimethoxyethyl halide, 2-methylpropylamine | Base (e.g., triethylamine) | Reflux in ethanol | Straightforward, high yield | Halide precursor synthesis needed |

| Reductive Amination | 2,2-Dimethoxyacetaldehyde, 2-methylpropylamine | Reducing agent (NaBH3CN) | Mild, controlled conditions | Selective, scalable | Requires aldehyde precursor |

Research Findings and Experimental Data

Recent studies have demonstrated that the nucleophilic substitution route offers high yields (up to 85%) and operational simplicity, especially when starting from commercially available 2,2-dimethoxyethyl halides and 2-methylpropylamine . Multicomponent reactions provide a versatile pathway for structural diversification, with reaction yields typically ranging from 50-70%, depending on the specific conditions and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxyethyl)(2-methylpropyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in the formation of halogenated derivatives .

Scientific Research Applications

(2,2-Dimethoxyethyl)(2-methylpropyl)amine has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2,2-Dimethoxyethyl)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The dimethoxyethyl and methylpropyl groups contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Substituent-Driven Structural Comparisons

Alkoxy-Substituted Amines

3-(2-Methoxyethoxy)propylamine Formula: C₁₃H₂₉NO₂ | Molar Mass: 231.37 g/mol This compound features a longer alkyl chain and a methoxyethoxy group, enhancing hydrophilicity compared to the dimethoxyethyl group in the target compound. The extended chain may reduce volatility but increase steric hindrance in reactions .

The ethoxypropyl substituent provides moderate polarity, contrasting with the dimethoxyethyl group’s higher electron density .

Aromatic and Heteroaromatic Amines

This structural difference impacts solubility (lower in aromatic analogs) and reactivity in electrophilic substitutions .

1-(2-Methylphenyl)ethylamine Formula: Not explicitly stated | Molar Mass: ~220–240 g/mol (estimated) The ortho-methylphenyl group adds steric bulk and may reduce conformational flexibility compared to the dimethoxyethyl group. Such analogs are often explored in drug design for targeted receptor interactions .

Fluorinated and Electron-Deficient Amines

Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine (CAS 1342377-71-2) Formula: Not provided | Typical Use: Specialty fluorinated intermediates. The trifluoropropyl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic reactions. This contrasts with the electron-rich dimethoxyethyl group in the target compound, which may favor different reaction pathways .

Physicochemical and Reactivity Differences

| Property | (2,2-Dimethoxyethyl)(2-methylpropyl)amine | (2-Ethoxyphenyl)methylamine | 3-(2-Methoxyethoxy)propylamine |

|---|---|---|---|

| Molecular Weight | 161.24 g/mol | 207.31 g/mol | 231.37 g/mol |

| Polarity | Moderate (ether groups) | Low (aromatic dominance) | High (methoxyethoxy chain) |

| Electron Effects | Electron-donating (methoxy) | Neutral (ethoxy on aryl) | Electron-donating (methoxyethoxy) |

| Steric Hindrance | Moderate | High (aryl substituent) | High (long alkyl chain) |

Key Observations:

- The dimethoxyethyl group in the target compound provides balanced polarity and electron donation , making it versatile in reactions requiring moderate nucleophilicity (e.g., alkylation or Schiff base formation).

- Aromatic analogs (e.g., (2-Ethoxyphenyl)methylamine) exhibit lower solubility in polar solvents but are advantageous in aromatic coupling reactions .

- Fluorinated derivatives (e.g., trifluoropropyl-containing amines) display unique reactivity in environments sensitive to electron-deficient intermediates .

Biological Activity

(2,2-Dimethoxyethyl)(2-methylpropyl)amine is a tertiary amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by two methoxy groups attached to a dimethoxyethyl moiety and a branched 2-methylpropyl group. This unique structure may influence its interaction with biological targets.

The primary mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzyme activities, potentially impacting metabolic pathways critical for cellular function.

- Receptor Modulation : Preliminary studies suggest that it may interact with various receptors, influencing signaling pathways. This interaction can lead to changes in cellular responses and physiological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Some studies have reported its effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : There is emerging evidence that this compound may inhibit the growth of cancer cells in vitro, although more research is needed to confirm these findings .

Case Studies

- In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of specific tumor cell lines. The mechanism was attributed to its ability to induce apoptosis in cancer cells .

- Enzyme Interaction : Another investigation focused on the compound's interaction with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. While it showed some inhibitory activity, it was less potent compared to established inhibitors like methotrexate .

Table 1: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for (2,2-Dimethoxyethyl)(2-methylpropyl)amine, and how can retrosynthetic analysis optimize its preparation?

A methodological approach involves leveraging predictive databases (e.g., PISTACHIO, BKMS_METABOLIC) and AI-driven synthesis planning tools to identify feasible pathways. For example:

- Step 1 : Retrosynthetic decomposition into precursors like 2-methylpropylamine and 2,2-dimethoxyethyl halides.

- Step 2 : Amine alkylation under inert conditions (e.g., N₂ atmosphere) using polar aprotic solvents (DMF, DMSO).

- Step 3 : Purification via fractional distillation or column chromatography, monitored by GC-MS or HPLC .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for methoxy (-OCH₃) and tertiary amine signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ≈ 175.2 for C₈H₁₉NO₂).

- Infrared (IR) Spectroscopy : Identify N-H stretching (3300–3500 cm⁻¹) and C-O-C ether linkages (1100–1250 cm⁻¹) .

Q. What storage conditions and handling precautions are critical for maintaining the stability of this compound?

- Storage : Keep in amber glass vials under inert gas (Argon) at –20°C to prevent oxidation.

- Incompatibilities : Avoid strong acids/bases (risk of exothermic decomposition) and oxidizing agents (potential nitrosoamine formation) .

- Safety : Use fume hoods, nitrile gloves, and PPE due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this amine?

- Step 1 : Cross-validate using 2D-NMR (COSY, HSQC) to assign overlapping signals.

- Step 2 : Compare experimental HRMS data with theoretical isotopic distributions (e.g., m/z 175.2 ± 0.01 Da).

- Step 3 : Utilize computational tools (DFT calculations) to model conformational preferences and predict splitting patterns .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity at the amine center.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction kinetics.

- Database Mining : Cross-reference with analogous compounds (e.g., diisobutylamine) to predict regioselectivity in alkylation reactions .

Q. How can metabolic pathways of this compound be elucidated in in vitro biological systems?

- Phase I Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor demethylation or hydroxylation products via LC-MS/MS.

- Phase II Metabolism : Assess glucuronidation/sulfation using UDP-glucuronosyltransferase (UGT) assays.

- Toxicity Screening : Measure IC₅₀ values in hepatocyte viability assays to identify dose-dependent cytotoxicity .

Q. What experimental designs are optimal for studying interactions between this amine and biological targets (e.g., GPCRs)?

- Surface Plasmon Resonance (SPR) : Immobilize target receptors on sensor chips to quantify binding affinity (KD).

- Fluorescence Polarization : Track competitive displacement of fluorescent ligands in real time.

- In Silico Docking**: Use AutoDock Vina to predict binding poses and identify key hydrophobic/electrostatic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.